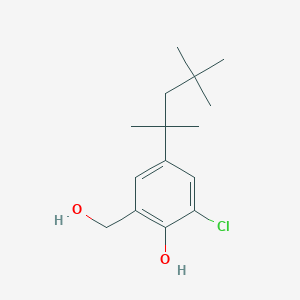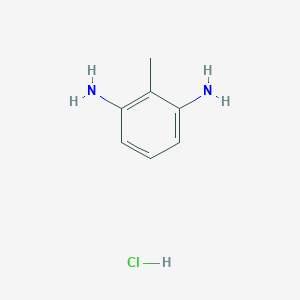
Toluene-2,6-diamine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toluene-2,6-diamine monohydrochloride, also known as TDA or 2,6-diaminotoluene, is a chemical compound used in various industries, including the production of polyurethane foams, coatings, and adhesives. TDA is a colorless to pale yellow crystalline solid with a melting point of 97-99°C. While TDA has many industrial applications, it is important to understand its properties and potential effects on human health.
Mechanism Of Action
Toluene-2,6-diamine monohydrochloride can cause skin and respiratory irritation upon contact or inhalation. It is also a potential carcinogen, as it has been shown to cause tumors in laboratory animals. Toluene-2,6-diamine monohydrochloride is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations.
Biochemical And Physiological Effects
Toluene-2,6-diamine monohydrochloride can cause skin sensitization, which can lead to allergic reactions upon subsequent exposure. It can also cause respiratory irritation, including coughing, wheezing, and shortness of breath. Ingestion of Toluene-2,6-diamine monohydrochloride can cause gastrointestinal irritation, including nausea, vomiting, and diarrhea. Long-term exposure to Toluene-2,6-diamine monohydrochloride can lead to liver and kidney damage.
Advantages And Limitations For Lab Experiments
Toluene-2,6-diamine monohydrochloride can be used as a building block for other chemicals, making it a useful compound for chemical synthesis. However, its potential toxicity and carcinogenicity make it a hazardous chemical to handle in the laboratory. Proper safety precautions, including the use of protective equipment and proper ventilation, must be taken when working with Toluene-2,6-diamine monohydrochloride.
Future Directions
Further research is needed to better understand the mechanisms of Toluene-2,6-diamine monohydrochloride toxicity and carcinogenicity. Researchers can investigate the potential use of Toluene-2,6-diamine monohydrochloride as a building block for other chemicals, as well as its potential use in drug development. Additionally, studies can be conducted to develop safer alternatives to Toluene-2,6-diamine monohydrochloride in the production of polyurethane foams, coatings, and adhesives.
In conclusion, Toluene-2,6-diamine monohydrochloride, or Toluene-2,6-diamine monohydrochloride, is a chemical compound with many industrial applications. While it has many advantages, it is important to understand its potential effects on human health and the environment. Further research is needed to better understand the mechanisms of Toluene-2,6-diamine monohydrochloride toxicity and to develop safer alternatives for its use in industry.
Synthesis Methods
Toluene-2,6-diamine monohydrochloride can be synthesized by reacting toluene with nitric acid to form nitrotoluene, which is then reduced to Toluene-2,6-diamine monohydrochloride using hydrogen gas and a catalyst. Another method involves the reaction of toluene with ammonia and hydrogen gas in the presence of a catalyst.
Scientific Research Applications
Toluene-2,6-diamine monohydrochloride has been studied extensively for its use in the production of polyurethane foams, coatings, and adhesives. Researchers have investigated the effects of Toluene-2,6-diamine monohydrochloride on human health and the environment, as well as its potential use as a building block for other chemicals.
properties
CAS RN |
15481-68-2 |
|---|---|
Product Name |
Toluene-2,6-diamine monohydrochloride |
Molecular Formula |
C7H11ClN2 |
Molecular Weight |
158.63 g/mol |
IUPAC Name |
2-methylbenzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-5-6(8)3-2-4-7(5)9;/h2-4H,8-9H2,1H3;1H |
InChI Key |
NHLSZDPFKPSBEW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N)N.Cl |
Canonical SMILES |
CC1=C(C=CC=C1N)N.Cl |
Other CAS RN |
15481-68-2 |
synonyms |
toluene-2,6-diamine monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



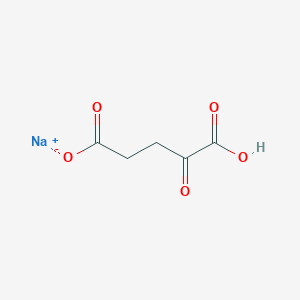
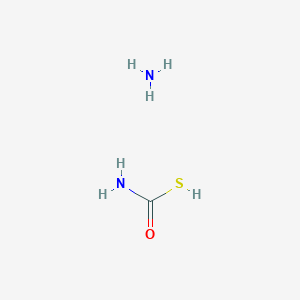
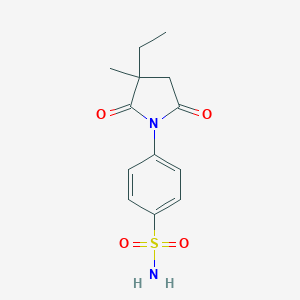
![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B102511.png)
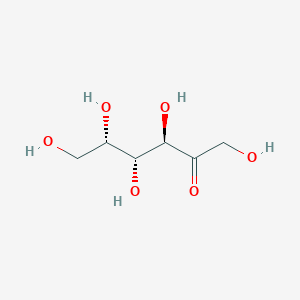
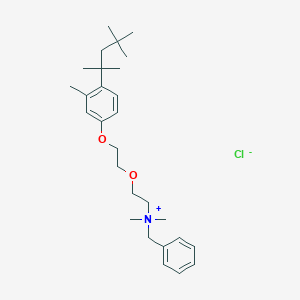
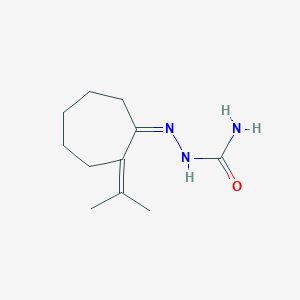
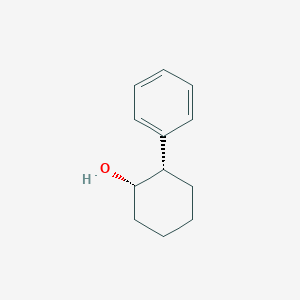
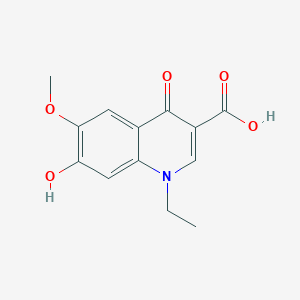
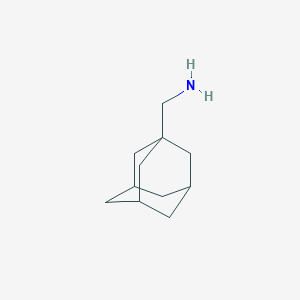
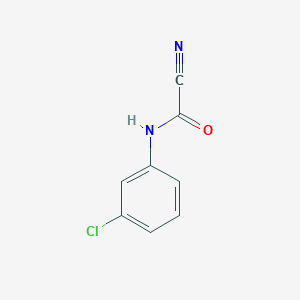
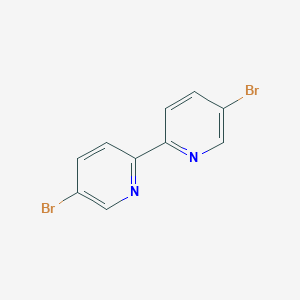
![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)
